molecular formula C6H9F3O2S B6226704 2,2-difluorocyclohexane-1-sulfonyl fluoride CAS No. 2408970-02-3

2,2-difluorocyclohexane-1-sulfonyl fluoride

Cat. No.: B6226704
CAS No.: 2408970-02-3
M. Wt: 202.2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluorocyclohexane-1-sulfonyl fluoride typically involves the reaction of cyclohexane with fluorinating agents and sulfonylating agents. One common method is the fluorination of cyclohexane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4), followed by sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclohexane-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

2,2-Difluorocyclohexane-1-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-difluorocyclohexane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Fluoride: Another sulfonyl fluoride compound with similar reactivity but different structural properties.

    Trifluoromethanesulfonyl Fluoride: A more reactive sulfonyl fluoride due to the presence of three fluorine atoms, leading to different chemical behavior and applications.

    Cyclohexanesulfonyl Fluoride: Similar to 2,2-difluorocyclohexane-1-sulfonyl fluoride but without the fluorine atoms, resulting in different reactivity and properties.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the cyclohexane ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its stability and specificity in certain applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2408970-02-3

Molecular Formula

C6H9F3O2S

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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